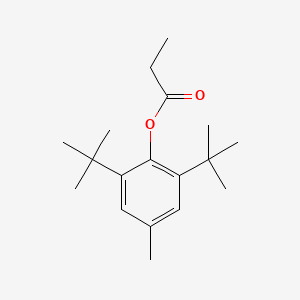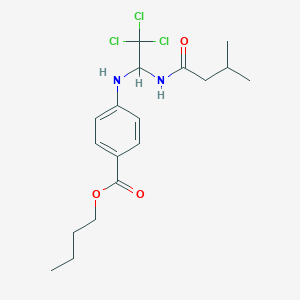
1H-Azepine, hexahydro-1-tetradecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine, hexahydro-1-tetradecyl- is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, hexahydro-1-tetradecyl- typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction is often carried out under mild conditions, using catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of azepine derivatives, including 1H-Azepine, hexahydro-1-tetradecyl-, often employs one-pot synthesis techniques. These methods involve the recyclization of small or medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These approaches are favored for their efficiency and ability to produce high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Azepine, hexahydro-1-tetradecyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the azepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of azepine oxides, while reduction can yield fully saturated azepine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Azepine, hexahydro-1-tetradecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1H-Azepine, hexahydro-1-tetradecyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Azepine, hexahydro-1-tetradecyl- can be compared with other similar compounds, such as:
Oxazepines: Contain an oxygen atom in the ring and exhibit different chemical reactivity and biological properties.
Thiazepines: Contain a sulfur atom in the ring and are studied for their unique pharmacological properties.
The uniqueness of 1H-Azepine, hexahydro-1-tetradecyl- lies in its specific chemical structure and the resulting properties, which make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89632-36-0 |
|---|---|
Molekularformel |
C20H41N |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
1-tetradecylazepane |
InChI |
InChI=1S/C20H41N/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21-19-16-13-14-17-20-21/h2-20H2,1H3 |
InChI-Schlüssel |
BQXPHNBRYRKYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971505.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971516.png)
![2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide](/img/structure/B11971525.png)

![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11971532.png)



![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971545.png)
![N'~1~,N'~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide](/img/structure/B11971549.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11971550.png)
![5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11971566.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11971576.png)
